molecular formula C18H22N2 B12982992 1-Benzhydryl-2-methylpiperazine

1-Benzhydryl-2-methylpiperazine

Cat. No.: B12982992
M. Wt: 266.4 g/mol
InChI Key: LEIACGHFADQQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzhydryl-2-methylpiperazine is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions this compound is characterized by the presence of a benzhydryl group attached to the nitrogen atom at the 1-position and a methyl group at the 2-position of the piperazine ring

Preparation Methods

The synthesis of 1-Benzhydryl-2-methylpiperazine can be achieved through several methods. One common approach involves the reaction of benzhydryl chloride with 2-methylpiperazine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide . Another method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Benzhydryl-2-methylpiperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as silver carbonate, and bases like triethylamine. Major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-2-methylpiperazine varies depending on its application. As an HDAC inhibitor, it functions by inhibiting the activity of histone deacetylases, leading to increased acetylation of histone proteins and altered gene expression. This results in the suppression of cancer cell growth and proliferation . In its antiemetic and antivertigo roles, the compound exerts its effects through central anticholinergic properties, depressing labyrinth excitability and vestibular stimulation .

Properties

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

1-benzhydryl-2-methylpiperazine

InChI

InChI=1S/C18H22N2/c1-15-14-19-12-13-20(15)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15,18-19H,12-14H2,1H3

InChI Key

LEIACGHFADQQTN-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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